molecular formula C15H22N4O2 B11834352 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl- CAS No. 132560-14-6

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-8-ethyl-1-methyl-

Cat. No.: B11834352
CAS No.: 132560-14-6
M. Wt: 290.36 g/mol
InChI Key: SWSFHPSADADZST-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-8-ethyl-1-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-8-ethyl-1-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with cyclohexylmethyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-8-ethyl-1-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can be employed to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) to replace specific substituents on the purine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaN3 in dimethylformamide (DMF) or NaOMe in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as azides or methoxides, depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethyl)-8-ethyl-1-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with nucleic acids and proteins.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-8-ethyl-1-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

3-(Cyclohexylmethyl)-8-ethyl-1-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclohexylmethyl and ethyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

132560-14-6

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

3-(cyclohexylmethyl)-8-ethyl-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H22N4O2/c1-3-11-16-12-13(17-11)19(15(21)18(2)14(12)20)9-10-7-5-4-6-8-10/h10H,3-9H2,1-2H3,(H,16,17)

InChI Key

SWSFHPSADADZST-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCCCC3)C

Origin of Product

United States

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